1-Benzyl-3-pyrrolidinone
Overview
Description
1-Benzyl-3-pyrrolidinone is a heterocyclic organic compound with the molecular formula C11H13NO. It is characterized by a pyrrolidinone ring substituted with a benzyl group at the nitrogen atom. This compound is known for its clear yellow liquid form and is used as a substrate in various chemical reactions .
Mechanism of Action
Target of Action
It’s known that the compound is used as a starting reagent in the synthesis of various drugs
Mode of Action
The mode of action of 1-Benzyl-3-pyrrolidinone involves its reduction by ketoreductase . This enzymatic reduction yields enantiopure 1-benzyl-3-hydroxypyrrolidine , a well-known intermediate for various drugs .
Biochemical Pathways
The compound’s reduction by ketoreductase suggests it may be involved in enzymatic reduction pathways .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s skin permeation is low , and it has a lipophilicity log Po/w (iLOGP) of 2.07 .
Result of Action
The result of this compound’s action is the production of enantiopure 1-benzyl-3-hydroxypyrrolidine , a well-known intermediate for various drugs . This suggests that the compound may have a role in the synthesis of these drugs.
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For instance, the equilibrium constant for the ketoreductase-catalyzed reduction reaction of this compound has been measured in n-hexane , suggesting that the solvent environment can affect the reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-pyrrolidinone can be synthesized through several methods. One common route involves the reaction of ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-beta-alaninate with appropriate reagents . Another method includes the reduction of this compound using ketoreductase in n-hexane to yield enantiopure 1-benzyl-3-hydroxypyrrolidine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
1-Benzyl-3-pyrrolidinone undergoes various chemical reactions, including:
Oxidation:
- Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction:
- Reduction of this compound using ketoreductase in n-hexane yields enantiopure 1-benzyl-3-hydroxypyrrolidine .
Substitution:
- Substitution reactions involving this compound can occur at the benzyl group or the pyrrolidinone ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Ketoreductase, sodium borohydride.
- Solvents: n-Hexane, tetrahydrofuran (THF).
Major Products:
- Enantiopure 1-benzyl-3-hydroxypyrrolidine.
- Various substituted derivatives depending on the specific reactions.
Scientific Research Applications
1-Benzyl-3-pyrrolidinone has several applications in scientific research:
Chemistry:
- Used as a starting reagent in the synthesis of vinyl triflate and chiral, alkenyl sulfoximines leading to highly functionalized diazabicycles .
Biology:
- Employed in enzymatic asymmetric reduction reactions to produce enantiopure compounds, which are intermediates for various drugs .
Medicine:
- The enantiopure products derived from this compound are used as intermediates in the synthesis of pharmaceuticals.
Industry:
- Utilized in the production of fine chemicals and as a substrate in various industrial chemical processes.
Comparison with Similar Compounds
- 1-Benzyl-3-hydroxypyrrolidine
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione .
Properties
IUPAC Name |
1-benzylpyrrolidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGMDHQNUNRMIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228203 | |
Record name | 1-(Benzyl)pyrrolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
775-16-6 | |
Record name | 1-(Phenylmethyl)-3-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=775-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-3-pyrrolidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Benzyl)pyrrolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(benzyl)pyrrolidin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BENZYL-3-PYRROLIDINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4F247KXW3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 1-Benzyl-3-pyrrolidinone in organic synthesis?
A1: this compound serves as a valuable starting material for synthesizing enantiomerically pure heterocyclic secondary alcohols. Research indicates that Daucus carota root (carrot) effectively catalyzes the enantioselective reduction of this compound, albeit with limited yield []. This finding suggests potential applications in asymmetric synthesis, particularly for preparing chiral building blocks for pharmaceuticals and other bioactive compounds.
Q2: How does the structure of this compound influence its metabolic activation and potential toxicity?
A2: Studies using 1-Benzyl-piperidine (1-BP) and its analogs, including this compound, reveal crucial insights into the impact of cyclic tertiary amine structure on metabolic activation []. Research demonstrates that this compound can induce a distinctive green coloration in microsomes, indicative of heme alkylation, a process often associated with cytochrome P450 enzyme inactivation []. This finding suggests that the structure of this compound, specifically the presence of the pyrrolidinone ring, plays a role in its metabolic activation and potential for toxicity.
Q3: Can this compound be used to produce optically active amino compounds?
A3: Yes, novel transaminases have shown high activity towards glutamic acid and can catalyze the production of (S)-1-benzyl-3-pyrrolidinone with high optical purity (greater than 93%) []. This enzymatic approach offers a promising route for synthesizing optically active amino compounds, which are valuable intermediates for pharmaceuticals, pesticides, and other fine chemicals [].
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